The primary source of breviscapine is the herb Erigeron breviscapus, commonly found in China. This plant has been utilized in traditional medicine for over three decades, particularly for its efficacy in treating conditions related to blood circulation and neurological disorders. The growing demand for breviscapine has prompted research into alternative production methods, including synthetic biology approaches to enhance yield and availability.
Breviscapine is classified as a flavonoid glycoside, which includes scutellarin as one of its major components. Flavonoids are known for their antioxidant properties, and breviscapine exhibits various pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.
Several synthetic methods have been developed to produce breviscapine. Notable approaches include:
The synthesis of breviscapine often requires careful control of reaction conditions, including temperature, solvent choice, and the ratio of reactants. For instance, the oxidative cyclization method necessitates specific catalysts and solvents to optimize yield while minimizing by-products.
Breviscapine consists of a flavonoid backbone with multiple hydroxyl groups and a glucuronide moiety. Its molecular formula is C21H20O12, with a molecular weight of approximately 448.38 g/mol.
The structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which confirm its identity and purity during synthesis.
Breviscapine undergoes various chemical reactions that can affect its stability and bioactivity:
Understanding these reactions is crucial for developing stable formulations of breviscapine that maintain its therapeutic efficacy over time.
The mechanism by which breviscapine exerts its effects involves several pathways:
Studies have demonstrated that breviscapine can significantly improve cognitive function in animal models by enhancing cerebral blood flow and reducing ischemic damage .
Relevant analyses such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are used to assess its thermal stability and crystallinity .
Breviscapine has several scientific uses:
Erigeron breviscapus (Vant.) Hand-Mazz., commonly known as Dengzhanhua in Chinese, is a perennial herbaceous plant within the Asteraceae family. It thrives in the high-altitude regions (1,200–3,500 m) of Southwest China, particularly in Yunnan, Sichuan, and Guizhou provinces [1] [8]. The plant grows up to 50 cm tall, featuring distinctive blue-violet ray florets surrounding yellow disk florets (Fig. 1) [4]. For centuries, indigenous communities like the Yi, Tibetan, and Zhuang ethnic groups have used the whole dried plant to treat paralysis, rheumatism, headaches, and gastritis [1] [3]. Its ethnopharmacological significance is underscored by its role in traditional formulas aimed at alleviating "blood stasis" – a TCM syndrome associated with microcirculatory disorders [4] [8].
Table 1: Botanical and Ethnopharmacological Profile of E. breviscapus
Characteristic | Details |
---|---|
Family | Asteraceae |
Native Range | Southwest China (Yunnan, Sichuan, Guizhou) |
Traditional Preparations | Decoctions, tinctures, poultices |
Ethnic Applications | Paralysis, rheumatism, gastritis, toothache by Yi and Tibetan communities |
Modern Clinical Use | Raw material for breviscapine injections and tablets |
E. breviscapus has been integrated into Chinese medicine for over 600 years, first documented in Ming Dynasty texts for its ability to "invigorate blood circulation and alleviate stasis" [1] [8]. By the 1970s, the Yunnan Institute of Materia Medica formalized its application in treating cerebrovascular accidents and hypertension [1] [4]. This historical groundwork catalyzed the development of modern breviscapine pharmaceuticals. In 1984, China’s State Food and Drug Administration approved the first breviscapine injection, standardizing the flavonoid extract for clinical use in ischemic diseases [8] [9]. Today, over 10 million patients annually receive breviscapine-based treatments in China, generating an annual market value exceeding 5 billion yuan [6] [8].
Breviscapine comprises a complex mixture of flavonoids, with scutellarin (4′,5,6,7-tetrahydroxyflavone-7-O-glucuronide) constituting 85–95% of the extract, alongside minor components like apigenin-7-O-glucuronide [1] [7]. Scutellarin (C₂₁H₁₈O₁₂; MW 462.35 g/mol) features a flavone backbone with a β-D-glucuronic acid moiety at the C7 position (Fig. 2A), while apigenin-7-O-glucuronide (C₂₁H₁₈O₁₁; MW 446.4 g/mol) lacks the 4′-hydroxyl group (Fig. 2B) [1] [3]. The structural specificity of scutellarin enables its pharmacological actions, including free radical scavenging and platelet aggregation inhibition [1] [4].
Table 2: Key Chemical Constituents of Breviscapine
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Relative Abundance (%) |
---|---|---|---|---|
Scutellarin | C₂₁H₁₈O₁₂ | 462.35 | Glucuronide at C7; hydroxyls at 4′,5,6 | 85–95 |
Apigenin-7-O-glucuronide | C₂₁H₁₈O₁₁ | 446.40 | Glucuronide at C7; no 6-hydroxyl | 3–8 |
Fig. 2: Structures of Major Breviscapine Flavonoids
(A) Scutellarin (B) Apigenin-7-O-glucuronide O6 O6 \\ \\ C5-OH C5-OH | | C4=O-C2 O-GlcA C4=O-C2 O-GlcA \\ / \\ / C3 C1′ C3 C1′ | | | | ...C7-O... ...C7-O...
Scutellarin’s bioactivity stems from its ortho-dihydroxy groups (positions 5/6) and glucuronidation pattern, which enhance its antioxidant capacity and membrane permeability [1] [7]. Apigenin-7-O-glucuronide, though less abundant, contributes to the extract’s vasodilatory effects by modulating calcium channels in vascular smooth muscle [4] [7]. Total synthesis of both compounds has been achieved via Au(I)-catalyzed glycosylation and borylation-oxidation sequences, confirming their stereochemical configurations (Fig. 2) [5]. Notably, scutellarin’s low water solubility (BCS class IV) and chemical instability limit its bioavailability, necessitating advanced delivery systems like nanosuspensions [7].
Traditional extraction involves ethanol reflux or acid-base precipitation to isolate crude flavonoids, followed by macroporous resin chromatography to enrich scutellarin [3] [9]. Modern innovations include ultrasound-assisted anti-solvent precipitation (UAAP), which reduces particle size to <350 nm, enhancing dissolution rates (Table 3) [7]. For standardization, the Chinese Pharmacopoeia mandates HPLC-UV quantification, requiring ≥85% scutellarin in oral preparations and ≥98% in injectables [1] [3]. Biotechnological approaches now enable microbial production: engineered Saccharomyces cerevisiae and Yarrowia lipolytica express flavone-6-hydroxylase (F6H) and flavonoid-7-O-glucuronosyltransferase (F7GAT) to convert glucose into scutellarin, yielding 346 mg/L in bioreactors [6] [10].
Table 3: Extraction and Production Technologies for Breviscapine
Method | Key Steps/Parameters | Scutellarin Yield/Purity | Advantages |
---|---|---|---|
Ethanol Reflux | 60–80% ethanol, 70°C, 3 h; resin purification | 70–80% purity | Low cost; scalable |
Acid-Base Precipitation | Acid hydrolysis (pH 2–3); alkali dissolution (pH 7–8) | 60–75% purity | Minimal equipment requirements |
UAAP Nanosuspension | DMSO drug solution (170 mg/mL) + water (1:60); sonication 9 min | Particle size 303.7 ± 7.3 nm; PDI 0.178 | Enhanced dissolution rate |
Yeast Biosynthesis | Engineered Y. lipolytica; multi-gene overexpression | 346 mg/L in fed-batch bioreactor | Sustainable; avoids plant cultivation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7